Cas no 387844-19-1 (2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide)

2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide is a fluorinated acrylamide derivative characterized by its cyano and difluorophenyl functional groups. This compound exhibits notable reactivity due to the electron-withdrawing effects of the cyano and fluorine substituents, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or fluorinated pharmaceuticals. Its conjugated double bond enhances its utility in Michael addition reactions or as a precursor for further functionalization. The presence of fluorine atoms may also improve metabolic stability in medicinal chemistry applications. The compound's well-defined structure allows for precise modifications, supporting its use in research and development of bioactive molecules.
2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide structure
387844-19-1 structure
Product Name:2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide
CAS No:387844-19-1
MF:C10H6F2N2O
MW:208.164248943329
CID:5711380
PubChem ID:86775413
Update Time:2025-10-18

2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 387844-19-1
    • (Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide
    • (2Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide
    • Z73541169
    • 2-cyano-3-(3,4-difluorophenyl)prop-2-enamide
    • EN300-178033
    • 2-Propenamide, 2-cyano-3-(3,4-difluorophenyl)-
    • 2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide
    • Inchi: 1S/C10H6F2N2O/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3-
    • InChI Key: SDWBBBCCHVDJHI-CLTKARDFSA-N
    • SMILES: FC1=C(C=CC(/C=C(/C#N)\C(N)=O)=C1)F

Computed Properties

  • Exact Mass: 208.04481914g/mol
  • Monoisotopic Mass: 208.04481914g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 66.9Ų

Experimental Properties

  • Density: 1.394±0.06 g/cm3(Predicted)
  • Boiling Point: 405.0±45.0 °C(Predicted)
  • pka: 12.88±0.50(Predicted)

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Additional information on 2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide

Introduction to 2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide (CAS No. 387844-19-1) and Its Emerging Applications in Chemical Biology

2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide, identified by its CAS number 387844-19-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of amides, characterized by a carbonyl group (-CO-) bonded to a nitrogen atom (-NH-), which often confers enhanced stability and reactivity suitable for various synthetic and pharmaceutical applications.

The molecular structure of 2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide incorporates a cyano group (-CN) and a 3,4-difluorophenyl moiety, which are key functional groups that contribute to its distinct chemical behavior. The cyano group is known for its ability to participate in hydrogen bonding and metal coordination, while the 3,4-difluorophenyl ring introduces electronic and steric effects that can modulate the compound's interactions with biological targets. These features make it an attractive scaffold for drug discovery and material science research.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity. The presence of fluorine atoms in the 3,4-difluorophenyl group of 2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide not only improves its pharmacokinetic properties but also allows for fine-tuning of its biological activity through structural modifications. This has led to its exploration as a lead compound in the development of novel therapeutic agents targeting various diseases.

One of the most promising areas of research involving 2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide is its potential as an inhibitor of protease enzymes. Proteases play crucial roles in numerous biological processes, including signal transduction, inflammation, and viral replication. By designing molecules that selectively inhibit specific proteases, researchers aim to develop treatments for conditions such as cancer, infectious diseases, and autoimmune disorders. The unique combination of functional groups in 2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide makes it a valuable candidate for this purpose.

Recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain proteases by binding to their active sites and disrupting their catalytic activity. For instance, modifications to the amide bond or the cyano group have been shown to enhance binding affinity and selectivity. These findings highlight the importance of 2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide as a starting point for structure-based drug design.

Another emerging application of 2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide is in the field of materials science. Its ability to form stable complexes with metals has opened up possibilities for its use in catalysis and material functionalization. The electron-withdrawing nature of the cyano group and the electron-donating effect of the aromatic ring make it an ideal candidate for designing metal coordination complexes with tailored properties.

The synthesis of 2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between cyanoacrylates or cyanoketones with appropriately substituted phenols or aromatic aldehydes under acidic or basic catalysis. Advances in synthetic methodologies have enabled more efficient production processes, making it more feasible to explore its applications on a larger scale.

The pharmacological profile of 2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide is still being actively investigated. Preclinical studies have shown promising results in terms of toxicity profiles and preliminary efficacy in animal models. These studies are crucial for understanding how the compound behaves within a biological system and identifying potential side effects before human trials can begin.

The development of computational tools has further accelerated the study of 2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide by allowing researchers to predict its interactions with biological targets using molecular modeling techniques. These predictions can guide experimental design and help optimize the compound's structure for better performance. Such interdisciplinary approaches are essential for translating laboratory discoveries into viable therapeutic options.

In conclusion, 2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide (CAS No. 387844-19-1) represents a fascinating compound with diverse potential applications in chemical biology and materials science. Its unique structural features make it a valuable tool for drug discovery and material design alike. As research continues to uncover new insights into its properties and functions, this compound is poised to play an increasingly important role in advancing scientific knowledge and developing innovative solutions across multiple disciplines.

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